molecular formula C9H8BrN3O B14037285 5-Bromo-2-methyl-2H-indazole-7-carboxamide

5-Bromo-2-methyl-2H-indazole-7-carboxamide

Cat. No.: B14037285
M. Wt: 254.08 g/mol
InChI Key: HTTDEFDHTYPWDM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a bromine atom and a carboxamide group in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-7-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the indazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to achieve efficient synthesis .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2-methylindazole-7-carboxamide

InChI

InChI=1S/C9H8BrN3O/c1-13-4-5-2-6(10)3-7(9(11)14)8(5)12-13/h2-4H,1H3,(H2,11,14)

InChI Key

HTTDEFDHTYPWDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)C(=O)N)Br

Origin of Product

United States

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